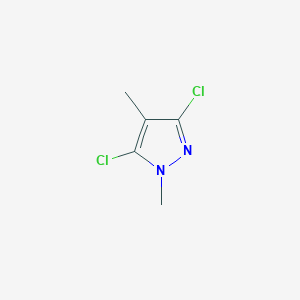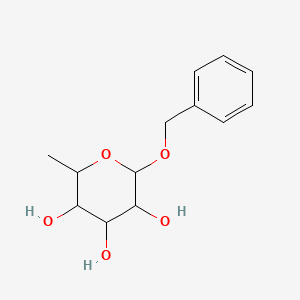
Benzyl alpha-L-rhamnopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl alpha-L-rhamnopyranoside is a glycoside compound derived from rhamnose, a naturally occurring deoxy sugar This compound is characterized by the presence of a benzyl group attached to the alpha position of the L-rhamnopyranoside ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl alpha-L-rhamnopyranoside typically involves the glycosylation of rhamnose derivatives. One common method is the reaction of rhamnose with benzyl alcohol in the presence of an acid catalyst such as trifluoromethanesulfonic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods: Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process often includes steps for purification and crystallization to ensure high purity of the final product. Advanced techniques such as column chromatography and recrystallization are employed to achieve this.
化学反応の分析
Types of Reactions: Benzyl alpha-L-rhamnopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the rhamnopyranoside ring can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: this compound can yield benzyl alpha-L-rhamnopyranosidic acid.
Reduction: The product can be benzyl alpha-L-deoxyrhamnopyranoside.
Substitution: Various substituted benzyl alpha-L-rhamnopyranosides can be formed depending on the nucleophile used.
科学的研究の応用
Benzyl alpha-L-rhamnopyranoside has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and oligosaccharides.
Biology: The compound is studied for its role in cell signaling and as a potential modulator of biological pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Benzyl alpha-L-rhamnopyranoside exerts its effects involves its interaction with specific molecular targets. The benzyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Benzyl beta-D-glucopyranoside: Similar in structure but with a glucose moiety instead of rhamnose.
Benzyl alpha-D-galactopyranoside: Contains a galactose unit instead of rhamnose.
Benzyl alpha-L-fucopyranoside: Features a fucose sugar instead of rhamnose.
Uniqueness: Benzyl alpha-L-rhamnopyranoside is unique due to the presence of the rhamnose unit, which imparts distinct stereochemical properties and biological activities. Its specific configuration and the presence of the benzyl group make it particularly effective in certain biochemical applications compared to its analogs.
特性
IUPAC Name |
2-methyl-6-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-8-10(14)11(15)12(16)13(18-8)17-7-9-5-3-2-4-6-9/h2-6,8,10-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDDNIUJBFOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

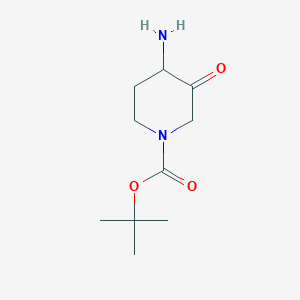

![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)
![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
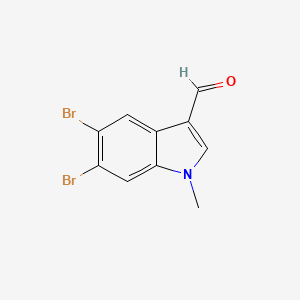
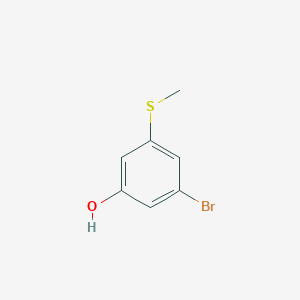

![[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12100826.png)


